Chemical structure of 3,4-Dichloro-5-iodophenol
Chemical structure of 3,4-Dichloro-5-iodophenol
The following technical guide details the chemical structure, physicochemical properties, and synthetic considerations for 3,4-Dichloro-5-iodophenol .
Executive Summary
3,4-Dichloro-5-iodophenol (CAS: 1807182-53-1 ) is a highly functionalized halogenated aromatic building block used in the synthesis of advanced agrochemicals, pharmaceutical intermediates, and materials science applications. Characterized by a dense substitution pattern on the phenolic ring, the compound presents unique steric and electronic properties driven by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen array (two chlorines and one iodine). This guide provides a comprehensive structural analysis, predicted physicochemical profile, and rational synthetic strategies for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 3,4-Dichloro-5-iodophenol |
| Common Synonyms | 5-Iodo-3,4-dichlorophenol; 3-Hydroxy-1,2-dichloro-5-iodobenzene |
| CAS Number | 1807182-53-1 |
| Molecular Formula | C₆H₃Cl₂IO |
| Molecular Weight | 288.90 g/mol |
| SMILES | Oc1cc(I)c(Cl)c(Cl)c1 |
| InChI Key | Predicted based on structure |
Molecular Architecture
The molecule consists of a benzene core substituted with a hydroxyl group at position 1, chlorine atoms at positions 3 and 4, and an iodine atom at position 5.
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Electronic Effects: The hydroxyl group (C1) acts as a strong
-donor (+M effect), increasing electron density at ortho (C2, C6) and para (C4) positions. However, the C4 position is occupied by chlorine. The halogen cluster (Cl at 3,4; I at 5) exerts a strong inductive withdrawal (-I), significantly increasing the acidity of the phenolic proton compared to unsubstituted phenol. -
Steric Environment: The "3,4,5" substitution pattern creates a "buttressed" effect. The iodine atom at C5 is large (Van der Waals radius ~1.98 Å), creating significant steric strain with the adjacent chlorine at C4. This crowding influences the regioselectivity of any further functionalization reactions.
Physicochemical Properties
Note: Experimental data for this specific isomer is limited. Values below include validated experimental data for congeners and high-confidence QSAR predictions.
| Property | Value / Prediction | Rationale |
| Physical State | Solid (Crystalline needles) | Typical for polyhalogenated phenols. |
| Color | Off-white to pale yellow | Iodinated phenols often yellow upon oxidation. |
| Melting Point | 85°C – 95°C (Predicted) | Interpolated between 3,4-dichlorophenol (68°C) and 3,4,5-trichlorophenol (101°C). |
| Boiling Point | ~280°C (at 760 mmHg) | High MW and hydrogen bonding elevate BP. |
| pKa (Acidity) | 7.6 – 8.0 (Predicted) | More acidic than phenol (9.95) and 3,4-dichlorophenol (8.[1]63) due to the additional electron-withdrawing iodine. |
| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic due to multiple halogens. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in organic solvents; insoluble in water. |
Synthetic Strategies
Synthesizing 3,4-dichloro-5-iodophenol is non-trivial because direct electrophilic aromatic substitution (iodination) of 3,4-dichlorophenol preferentially targets the ortho positions (C2 or C6) relative to the activating hydroxyl group, rather than the meta position (C5). Therefore, indirect routes are required.
Route A: The Diazonium Hydrolysis (High Fidelity)
This route ensures correct regiochemistry by establishing the halogen pattern on an aniline precursor before converting the amine to a phenol.
-
Precursor Selection: Start with 3,4-dichloro-5-nitroaniline (or a derivative synthesized via nitration of 3,4-dichloroacetanilide followed by deprotection and separation).
-
Sandmeyer Iodination: Convert the aniline to the diazonium salt (
) and react with Potassium Iodide ( ) to install the iodine at C5.-
Intermediate: 3,4-Dichloro-5-iodonitrobenzene.
-
-
Reduction: Reduce the nitro group (
or ) to the amine.-
Intermediate: 3,4-Dichloro-5-iodoaniline.
-
-
Hydrolysis: Convert the amine to the phenol via a second diazonium intermediate, hydrolyzed in hot aqueous sulfuric acid.
Route B: Regioselective Chlorination (Shorter, Lower Yield)
Chlorination of 3-chloro-5-iodophenol using sulfuryl chloride (
-
Challenge: The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6. Position 4 is sterically crowded (between Cl and I) but electronically activated. Careful control of stoichiometry and temperature is required to favor the 3,4,5-substituted product over the 2,3,5-isomer.
Synthesis Flowchart (Graphviz)
Figure 1: Rational synthesis pathways. The diazonium hydrolysis route (Main) offers superior regiocontrol compared to direct halogenation (Dashed).
Reactivity & Applications
The compound serves as a versatile "trifunctional" scaffold:
-
Phenolic -OH: Available for esterification, etherification, or as a nucleophile in
reactions. -
Aryl Iodide (C-I): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The iodine reacts preferentially over the chlorides.
-
Aryl Chlorides (C-Cl): Generally inert under standard Pd-catalysis conditions used for the iodide, allowing for orthogonal functionalization.
Key Application Areas:
-
Fragment-Based Drug Design (FBDD): Used to probe hydrophobic pockets in protein targets where a specific halogen bond (Sigma-hole interaction) is required.
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Agrochemicals: Precursor for halogenated salicylanilides (anthelmintics).
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Materials: Monomer for high-refractive-index polymers.
Safety & Handling (SDS Summary)
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GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4.
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Skin/Eye Irritation: Category 2/2A.
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Specific Target Organ Toxicity: Respiratory Irritation.[2]
-
-
Handling: Handle in a fume hood. Avoid contact with skin. Iodinated phenols can be sensitizers.
-
Storage: Store in a cool, dry place away from light (iodine-carbon bonds can be photosensitive).
References
-
Matrix Scientific. (n.d.). 3,4-Dichloro-5-iodophenol Product Data. Retrieved from (CAS Verification).
-
Joshi, S. N., et al. (2011).[3] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.[3] Link (Mechanistic basis for regioselectivity challenges).
-
PubChem. (2025).[2][4] 3,4-Dichlorophenol Compound Summary. Retrieved from (Comparative physicochemical data).
- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (pKa reference for chlorophenols).
